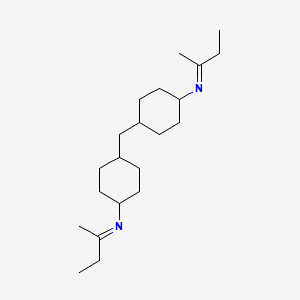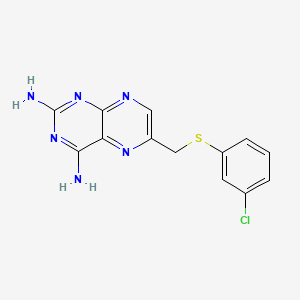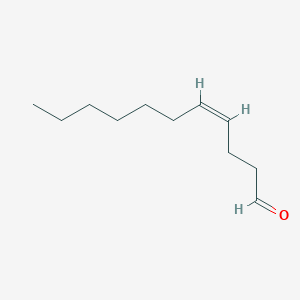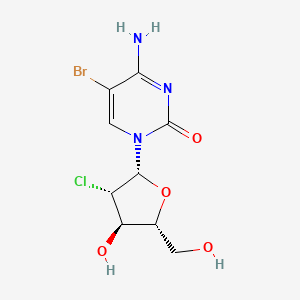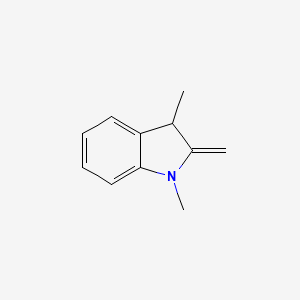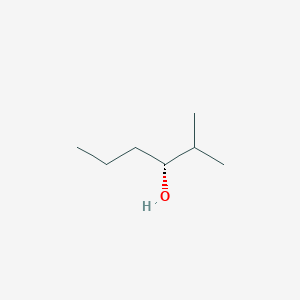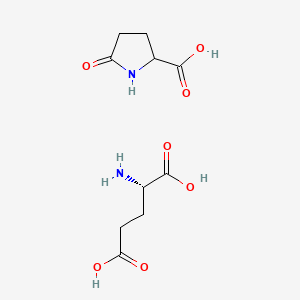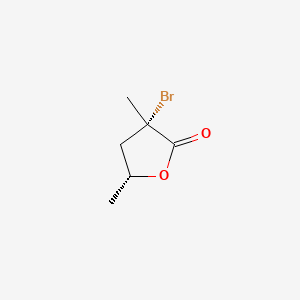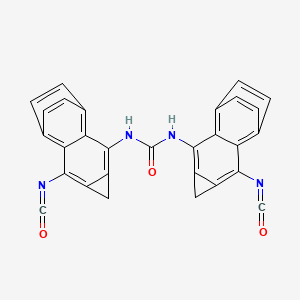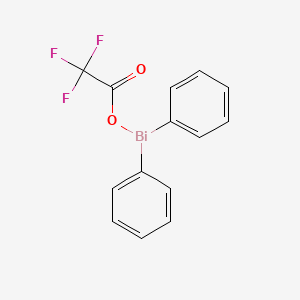
N-Butyl-5-ethyl-8-hydroxynaphthalene-1-sulphonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Butyl-5-ethyl-8-hydroxynaphthalene-1-sulphonamide is a chemical compound with the molecular formula C16H21NO3S and a molecular weight of 307.40 g/mol It is known for its unique structure, which includes a naphthalene ring substituted with butyl, ethyl, and hydroxyl groups, as well as a sulphonamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-5-ethyl-8-hydroxynaphthalene-1-sulphonamide typically involves the following steps:
Nitration of Naphthalene: Naphthalene is nitrated to form nitronaphthalene.
Reduction: The nitro group is reduced to an amino group, resulting in aminonaphthalene.
Sulphonation: Aminonaphthalene undergoes sulphonation to introduce the sulphonamide group.
Alkylation: The butyl and ethyl groups are introduced through alkylation reactions.
Hydroxylation: Finally, the hydroxyl group is added to the naphthalene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-Butyl-5-ethyl-8-hydroxynaphthalene-1-sulphonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The sulphonamide group can be reduced to an amine.
Substitution: The butyl and ethyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Substitution reactions often involve alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or quinones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various alkylated or arylated derivatives.
Wissenschaftliche Forschungsanwendungen
N-Butyl-5-ethyl-8-hydroxynaphthalene-1-sulphonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-Butyl-5-ethyl-8-hydroxynaphthalene-1-sulphonamide involves its interaction with specific molecular targets and pathways. The sulphonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The hydroxyl group may also participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Butyl-5-ethyl-8-hydroxynaphthalene-1-sulfonamide
- N-Butyl-5-ethyl-8-hydroxynaphthalene-1-sulphate
- N-Butyl-5-ethyl-8-hydroxynaphthalene-1-sulphite
Uniqueness
N-Butyl-5-ethyl-8-hydroxynaphthalene-1-sulphonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
84083-19-2 |
|---|---|
Molekularformel |
C16H21NO3S |
Molekulargewicht |
307.4 g/mol |
IUPAC-Name |
N-butyl-5-ethyl-8-hydroxynaphthalene-1-sulfonamide |
InChI |
InChI=1S/C16H21NO3S/c1-3-5-11-17-21(19,20)15-8-6-7-13-12(4-2)9-10-14(18)16(13)15/h6-10,17-18H,3-5,11H2,1-2H3 |
InChI-Schlüssel |
JXYVAHQNXHGAHN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNS(=O)(=O)C1=CC=CC2=C(C=CC(=C21)O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


